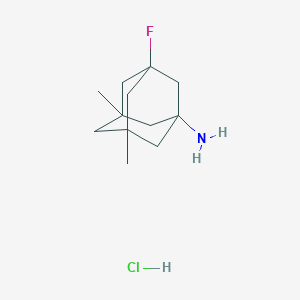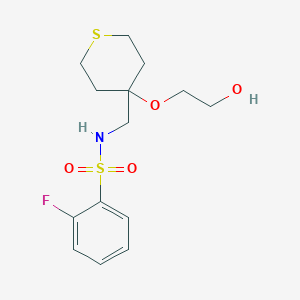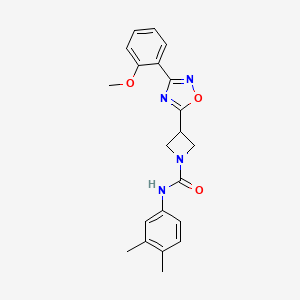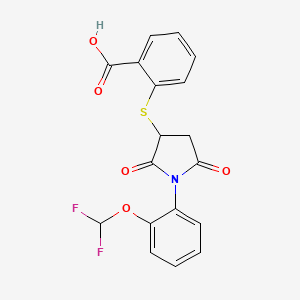
3-Fluoro-5,7-dimethyladamantan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5,7-dimethyladamantan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2287281-09-6 . It has a molecular weight of 233.76 . The IUPAC name for this compound is (1r,3s,5R,7S)-3-fluoro-5,7-dimethyladamantan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20FN.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h3-8,14H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound is explored for its potential as a central nervous system agent . It may serve as a building block for developing novel therapeutic agents targeting neurological disorders due to its structural similarity to adamantane derivatives known for their neuroprotective properties .
Material Science
Within material science, the compound’s unique adamantane structure could be utilized in the synthesis of advanced polymers . Its robust cage-like framework makes it an excellent candidate for creating polymers with enhanced durability and thermal stability .
Analytical Chemistry
In analytical chemistry, 3-Fluoro-5,7-dimethyladamantan-1-amine;hydrochloride can be used as a reference standard in chromatographic analysis. It helps in the identification and quantification of related substances in pharmaceutical formulations .
Biochemistry
Biochemists may investigate the compound’s interaction with biological molecules, potentially using it as a probe to study biological pathways or as an inhibitor to modulate enzyme activity due to its structural specificity .
Environmental Science
This compound could be assessed for its environmental impact, particularly in terms of its biodegradability and potential as a trace marker in environmental sampling, aiding in the study of pollution and contamination processes .
Chemical Synthesis
In chemical synthesis, the compound’s fluorine atom makes it a valuable synthon for introducing fluorine into other molecules, which is often desirable in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts .
Nanotechnology
The adamantane core of 3-Fluoro-5,7-dimethyladamantan-1-amine;hydrochloride may be utilized in nanotechnology for the design of nano-carriers . These carriers can be used for targeted drug delivery systems, exploiting the compound’s ability to be functionalized and its potential for high loading capacity .
Medical Research
In medical research, the compound could be part of studies aimed at developing new diagnostic agents . Its structural features might allow for the creation of contrast agents for imaging techniques such as MRI, providing better resolution and specificity .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-fluoro-5,7-dimethyladamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h3-8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBBORMBIDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)F)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)
![11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2923204.png)


![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)


![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)